

# 3-Methoxy-2,5-dimethylpyrazine CAS number and synonyms

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## Compound of Interest

Compound Name: 3-Methoxy-2,5-dimethylpyrazine

Cat. No.: B011873

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An In-depth Technical Guide to **3-Methoxy-2,5-dimethylpyrazine** for Researchers and Drug Development Professionals

## Executive Summary

**3-Methoxy-2,5-dimethylpyrazine** is a heterocyclic aromatic compound belonging to the methoxypyrazine class. While its parent compound, 2,5-dimethylpyrazine, is well-studied as a significant flavor component in roasted and fermented foods and as a precursor in pharmaceutical synthesis, **3-methoxy-2,5-dimethylpyrazine** remains a less-explored molecule.<sup>[1]</sup> This guide consolidates the available technical information on its identification, physicochemical properties, and analytical characterization. It further proposes a viable synthetic pathway and discusses potential applications by drawing logical parallels from related methoxypyrazine and pyrazine compounds, providing a foundational resource for researchers in flavor science, analytical chemistry, and medicinal chemistry.

## Compound Identification and Chemical Structure

Correctly identifying a chemical entity is the cornerstone of all scientific research. The universally recognized identifiers for **3-Methoxy-2,5-dimethylpyrazine** are cataloged below.

- CAS Number: 19846-22-1<sup>[2][3][4][5]</sup>
- Molecular Formula: C<sub>7</sub>H<sub>10</sub>N<sub>2</sub>O<sup>[2]</sup>

- IUPAC Name: **3-methoxy-2,5-dimethylpyrazine**[\[2\]](#)
- Synonyms:
  - Pyrazine, 3-methoxy-2,5-dimethyl-[\[2\]](#)[\[3\]](#)
  - 2,5-Dimethyl-3-methoxypyrazine[\[2\]](#)[\[3\]](#)
  - DMMP Compound[\[1\]](#)

The chemical structure consists of a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This core is substituted with methyl groups at positions 2 and 5, and a methoxy group at position 3.

## Physicochemical and Spectroscopic Data

Understanding the physicochemical properties of a compound is critical for designing experimental protocols, including solvent selection for synthesis, extraction, and analytical sample preparation.

| Property                | Value                           | Source(s)                       |
|-------------------------|---------------------------------|---------------------------------|
| Molecular Weight        | 138.17 g/mol                    | <a href="#">[2]</a>             |
| Appearance              | Colorless to pale yellow liquid | Inferred from related pyrazines |
| Boiling Point           | 179.3 °C (estimated)            | <a href="#">[6]</a>             |
| Flash Point             | 62.7 °C (estimated)             | <a href="#">[6]</a>             |
| logP (o/w)              | 1.670 (estimated)               | <a href="#">[6]</a>             |
| IUPAC Standard InChIKey | QYRGVELVPYDICQ-UHFFFAOYSA-N     | <a href="#">[2]</a>             |

## Spectroscopic Profile

- Mass Spectrometry (Electron Ionization): The NIST WebBook provides the mass spectrum for this compound, which is a critical tool for its unambiguous identification in complex matrices.[\[2\]](#)

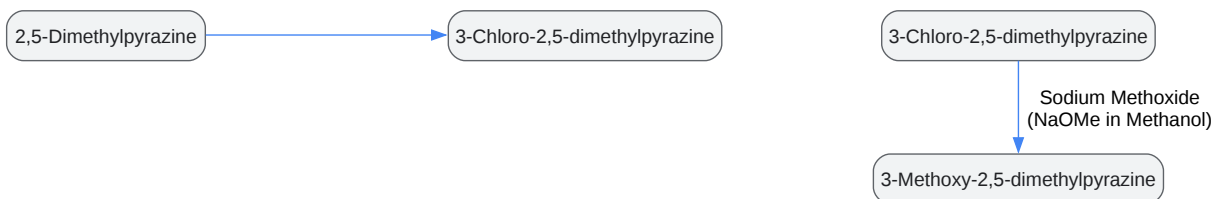
- $^1\text{H}$  NMR Spectroscopy: Proton NMR data provides structural confirmation. Key reported chemical shifts ( $\delta$ ) are: 7.826 ppm (s, 1H, pyrazine ring proton), 3.939 ppm (s, 3H, methoxy group protons), 2.403 ppm (s, 3H, methyl group protons), and 2.385 ppm (s, 3H, methyl group protons).[7]

## Synthesis Pathway: A Technical Perspective

While specific literature detailing the synthesis of **3-methoxy-2,5-dimethylpyrazine** is sparse, a robust and logical pathway can be engineered from established organo-halogen chemistry. The most viable route involves the nucleophilic substitution of a halogenated pyrazine precursor.

### Proposed Synthesis Workflow:

The causality behind this proposed two-step synthesis lies in the functionalization of the pyrazine ring. The parent 2,5-dimethylpyrazine ring is electron-rich and requires activation for substitution. Chlorination provides a reactive handle—an excellent leaving group ( $\text{Cl}^-$ )—that can be readily displaced by a strong nucleophile like sodium methoxide to introduce the desired methoxy group.



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### *A proposed two-step synthesis pathway for **3-Methoxy-2,5-dimethylpyrazine**.*

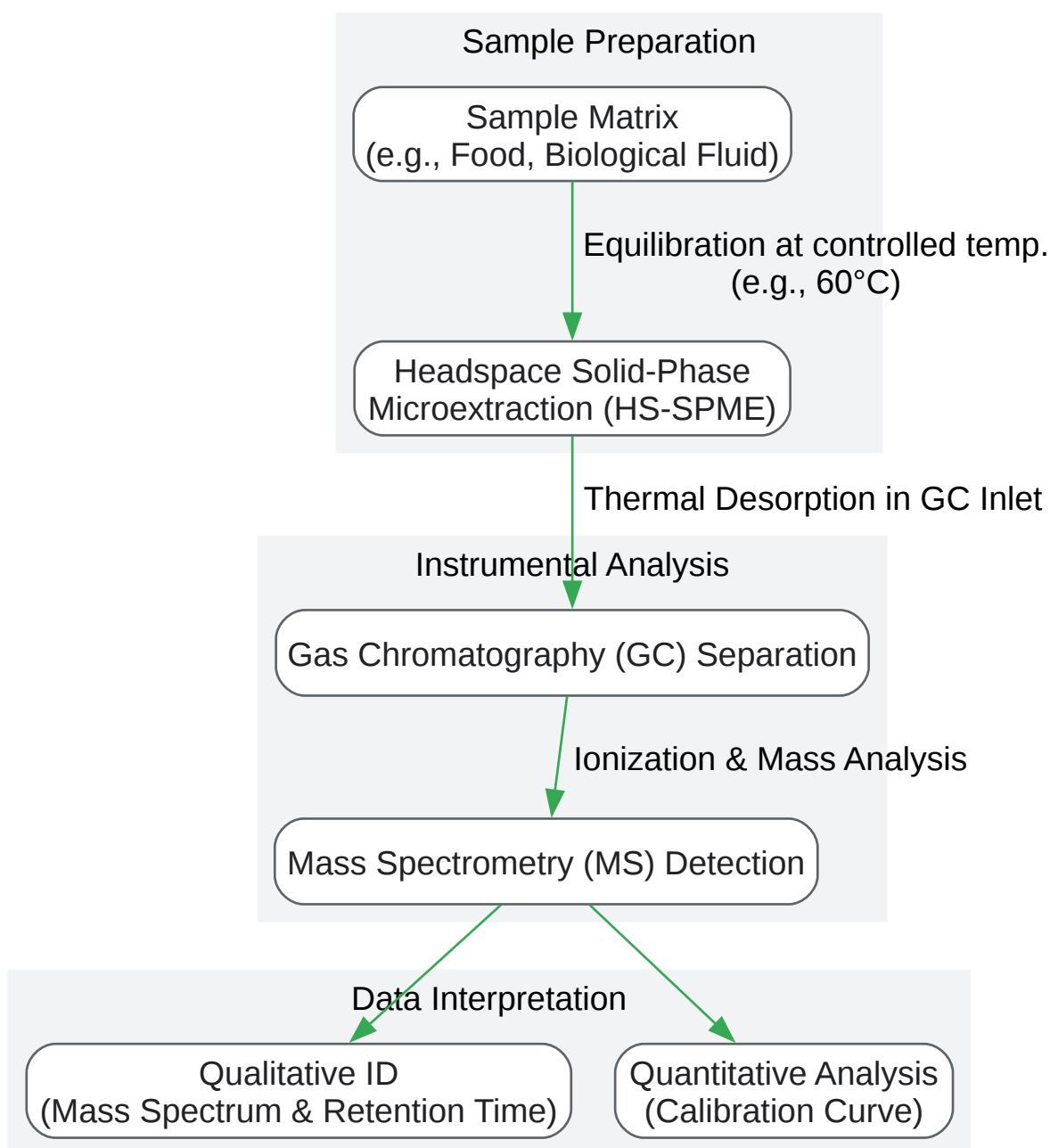
**Step 1: Synthesis of 3-Chloro-2,5-dimethylpyrazine (Precursor)** The precursor, 3-chloro-2,5-dimethylpyrazine (CAS No: 95-89-6), is a known chemical intermediate. It can be synthesized by reacting 2,5-dimethylpyrazine with a suitable chlorinating agent.[8]

Step 2: Nucleophilic Aromatic Substitution The chloro-substituted pyrazine is then subjected to a nucleophilic aromatic substitution reaction.

- Protocol Rationale: Sodium methoxide (NaOMe) is a potent nucleophile and a strong base. In a polar aprotic solvent like methanol, the methoxide ion ( $\text{CH}_3\text{O}^-$ ) effectively displaces the chloride ion on the pyrazine ring to form the final ether linkage. The reaction is typically heated to overcome the activation energy of the substitution on the aromatic ring.

## Analytical Methodologies

The detection and quantification of methoxypyrazines, which are often potent aroma compounds present at trace levels (ng/L), require highly sensitive and selective analytical techniques.[9] Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.



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*General analytical workflow for the identification of volatile pyrazines.*

## Protocol: HS-SPME-GC-MS for Trace Analysis

This protocol is adapted from validated methods for analyzing isomeric and related methoxypyrazines in complex matrices.<sup>[9][10][11]</sup>

## 1. Materials & Reagents

- Sample Vials: 20 mL headspace vials with PTFE/silicone septa.
- SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
- Internal Standard (IS): Isotopically labeled analog (e.g.,  $d_3$ -methoxypyrazine) for accurate quantification.
- Reagents: Sodium chloride (NaCl), deionized water.

## 2. Sample Preparation (HS-SPME)

- Rationale: This extraction technique is ideal for volatile and semi-volatile compounds. It is solvent-free, minimizes matrix effects, and concentrates the analyte from the headspace onto the fiber, enhancing sensitivity. Adding salt ("salting out") increases the ionic strength of the aqueous phase, which decreases the solubility of the analyte and promotes its partitioning into the headspace.[\[10\]](#)
- Procedure:
  - Place 5 mL of the liquid sample (or 1-2 g of a solid sample suspended in water) into a 20 mL headspace vial.
  - Spike the sample with the internal standard to a known concentration.
  - Add 2 g of NaCl to the vial to facilitate analyte volatilization.
  - Seal the vial and place it in a heating block or water bath set to 50-60°C.
  - Allow the sample to equilibrate for 15 minutes.
  - Expose the conditioned SPME fiber to the vial's headspace for 30 minutes under agitation to adsorb the analytes.

## 3. GC-MS Analysis

- Rationale: The GC separates the volatile compounds based on their boiling points and interaction with the stationary phase. The MS detector then fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, providing both qualitative identification and quantitative data.
- Procedure:
  - Immediately after extraction, introduce the SPME fiber into the GC inlet, heated to ~250°C, for thermal desorption of the analytes for 2-5 minutes.
  - GC Column: Use a mid-polar column (e.g., DB-5ms or equivalent).
  - Oven Program: Start at 40°C (hold for 2 min), ramp to 250°C at 8°C/min, and hold for 5 min.
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  - MS Detection: Operate in Electron Ionization (EI) mode. For high sensitivity and specificity, use Selected Ion Monitoring (SIM) mode, targeting the characteristic ions of **3-methoxy-2,5-dimethylpyrazine** and the internal standard.

## Applications and Biological Significance

While data on the specific biological activity of **3-methoxy-2,5-dimethylpyrazine** is limited, the broader class of pyrazines is of significant interest in both flavor chemistry and drug discovery.

- Flavor and Aroma: Methoxypyrazines are renowned for their potent aromas, often described as earthy, vegetative, or nutty.<sup>[12]</sup> They are key aroma compounds in foods like bell peppers, roasted coffee, and certain wines.<sup>[12][13]</sup> The subject compound, with its nutty and roasted notes, likely contributes to the flavor profiles of thermally processed foods.
- Pharmaceutical and Drug Development:
  - Scaffolding Potential: The pyrazine ring is a common scaffold in medicinal chemistry. Pyrazinamide is a frontline anti-tuberculosis drug, highlighting the ring's utility.<sup>[12]</sup>
  - Related Compound Activity: The parent compound, 2,5-dimethylpyrazine, has been investigated for potential antimicrobial and anticancer properties.<sup>[14]</sup> Furthermore,

complex molecules incorporating methoxy-substituted heterocyclic rings are prevalent in modern drug discovery. For instance, AZD4205 is a selective Janus Kinase 1 (JAK1) inhibitor developed for cancer therapy that contains a methoxy-pyrazole moiety.[15] Another study identified an 8-methoxy-2,5-dimethyl-substituted indoloquinoline as a potential antitumor agent that functions by inhibiting the PI3K/AKT/mTOR signaling pathway.[16] While these are structurally distinct and more complex molecules, they underscore the value of methoxylated nitrogen heterocycles as pharmacophores, suggesting that **3-methoxy-2,5-dimethylpyrazine** could serve as a valuable building block or fragment in drug design campaigns.

## Safety and Handling

No specific safety data sheet (SDS) for **3-methoxy-2,5-dimethylpyrazine** is widely available. Therefore, safety precautions must be based on data for structurally similar compounds, such as other methoxy-alkyl-pyrazines. These compounds are generally classified as:

- Flammable liquids.
- Harmful if swallowed.
- Causes skin and eye irritation.
- May cause respiratory irritation.

Standard laboratory precautions should be followed:

- Handle in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Keep away from heat, sparks, and open flames.

## Conclusion

**3-Methoxy-2,5-dimethylpyrazine** (CAS: 19846-22-1) is a methoxylated pyrazine derivative with well-defined spectral properties but limited published research regarding its synthesis and biological function. This guide provides a consolidated overview of its identity and proposes a



logical synthetic route via halogenation and subsequent nucleophilic substitution of 2,5-dimethylpyrazine. A detailed, high-sensitivity analytical protocol using HS-SPME-GC-MS has been outlined to aid researchers in its detection and quantification. While its primary role appears to be in flavor and aroma, the established importance of the pyrazine scaffold and methoxylated heterocycles in medicinal chemistry suggests that **3-methoxy-2,5-dimethylpyrazine** holds potential as a valuable intermediate for future research and development.

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